1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene
Brand Name: Vulcanchem
CAS No.: 1785433-77-3
VCID: VC2608024
InChI: InChI=1S/C9H10BrFO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6H2,1H3
SMILES: COC1=CC=CC(=C1)C(CBr)F
Molecular Formula: C9H10BrFO
Molecular Weight: 233.08 g/mol

1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene

CAS No.: 1785433-77-3

Cat. No.: VC2608024

Molecular Formula: C9H10BrFO

Molecular Weight: 233.08 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene - 1785433-77-3

Specification

CAS No. 1785433-77-3
Molecular Formula C9H10BrFO
Molecular Weight 233.08 g/mol
IUPAC Name 1-(2-bromo-1-fluoroethyl)-3-methoxybenzene
Standard InChI InChI=1S/C9H10BrFO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6H2,1H3
Standard InChI Key JBXGRNGFEZIBDX-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(CBr)F
Canonical SMILES COC1=CC=CC(=C1)C(CBr)F

Introduction

Chemical Structure and Identification

Molecular Structure

1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene belongs to the class of halogenated aromatic compounds, specifically a substituted methoxybenzene with a 2-bromo-1-fluoroethyl group at position 1 and a methoxy group at position 3. The compound features a benzene ring with two key substituents: a methoxy group (-OCH₃) at the meta position and a 2-bromo-1-fluoroethyl group (-CH(F)CH₂Br) at position 1.

Chemical Identifiers

Based on structural analysis and comparison with similar compounds, the following chemical identifiers can be inferred:

PropertyValue
Molecular FormulaC₉H₁₀BrFO
Molecular WeightApproximately 233.08 g/mol
Chemical ClassHalogenated methoxybenzene
Functional GroupsAromatic ring, methoxy group, bromo group, fluoro group

The molecular formula C₉H₁₀BrFO aligns with the structural elements present in this compound and is consistent with related bromofluorinated aromatic compounds documented in the scientific literature .

Physical and Chemical Properties

Physical Properties

While specific physical data for 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene is limited, properties can be estimated based on structurally similar compounds:

PropertyEstimated ValueSource/Basis
Physical State (20°C)Liquid or low-melting solidBased on similar bromofluorinated benzenes
Boiling PointApproximately 208-220°C at 760 mmHgExtrapolated from (2-Bromo-1-fluoroethyl)benzene
DensityApproximately 1.4±0.1 g/cm³Based on related compound data
Log PApproximately 3.1Comparable to similar bromofluorinated compounds
Flash PointApproximately 82-85°CBased on related compounds

Nuclear Magnetic Resonance (NMR)

¹H NMR would likely show characteristic signals for:

  • Aromatic protons (6.8-7.3 ppm)

  • Methoxy group singlet (approximately 3.8-3.9 ppm)

  • Fluorinated carbon proton (multiplet around 4.8-5.0 ppm)

  • Brominated carbon protons (3.3-3.5 ppm)

¹⁹F NMR would typically show a multiplet signal in the range of -170 to -175 ppm, similar to what is observed in 1-(2-bromo-1-fluoroethyl)-4-methoxybenzene .

Synthesis Methods

Alternative Synthetic Routes

Alternative synthetic approaches might include:

  • Fluorination of a 1-(2-bromoethyl)-3-methoxybenzene precursor

  • Electrophilic aromatic substitution of 3-methoxybenzene with a pre-formed 2-bromo-1-fluoroethyl electrophile

  • Cross-coupling reactions involving 3-bromoanisole and appropriate fluoroethyl reagents

Reactivity and Chemical Behavior

General Reactivity Patterns

The reactivity of 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene would be governed by the three main functional groups present:

Electrophilic Aromatic Substitution

The methoxy group would activate the aromatic ring toward electrophilic aromatic substitution reactions, with the activating effect being stronger than that of a simple alkyl group. Research indicates that methoxy groups significantly increase the rate of electrophilic aromatic substitution reactions compared to unsubstituted benzene . The methoxy group would direct incoming electrophiles primarily to the ortho and para positions relative to itself (positions 2, 4, and 6).

Side Chain Reactions

The 2-bromo-1-fluoroethyl side chain presents multiple reaction possibilities:

  • Nucleophilic substitution at the bromine-bearing carbon

  • Elimination reactions to form vinyl fluoride derivatives

  • Reduction reactions to give 1-fluoroethyl derivatives

  • Oxidation of the benzylic position under appropriate conditions

Applications and Research Significance

Research Value

The compound holds particular value for research in:

  • Structure-activity relationship studies

  • Investigation of halogen bonding phenomena

  • Exploration of synthetic methodologies for selective functionalization

  • Studies of regioselectivity in reactions of multiply-substituted aromatics

Hazard TypeExpected ClassificationSource
Acute ToxicityHarmful if swallowed (Category 4)Based on similar bromofluorinated compounds
Skin IrritationCauses skin irritation (Category 2)Based on similar compounds
Eye IrritationCauses serious eye irritation (Category 2)Based on similar compounds
RespiratoryMay cause respiratory irritation (STOT SE 3)Based on similar compounds

Recommended Precautions

The following safety precautions should be observed when handling this compound:

  • Wear appropriate personal protective equipment including gloves, eye protection, and laboratory coat

  • Avoid breathing vapors, mist, or gas

  • Ensure adequate ventilation in the work area

  • Wash hands thoroughly after handling

  • Store in a cool, dry place away from direct sunlight

  • Keep container tightly closed

First Aid Measures

In case of exposure:

  • Skin contact: Wash with plenty of soap and water

  • Eye contact: Rinse cautiously with water for several minutes and remove contact lenses if present

  • Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing

  • Ingestion: Rinse mouth and seek immediate medical attention

Analytical Characterization

Chromatographic Analysis

Gas chromatography (GC) and liquid chromatography (LC) would be effective methods for separation and quantitative analysis of 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene. GC analysis would typically employ non-polar columns such as DB-5 or similar phases, while HPLC would utilize C18 reverse-phase columns.

Spectroscopic Identification

Multiple spectroscopic techniques would be valuable for structural confirmation:

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 233/235 (with characteristic bromine isotope pattern of nearly equal peaks at M and M+2)

  • Infrared Spectroscopy: Key absorption bands would include:

    • Aromatic C-H stretching (3000-3100 cm⁻¹)

    • C-O stretching of methoxy group (1240-1270 cm⁻¹)

    • C-F stretching (1000-1400 cm⁻¹)

    • C-Br stretching (500-680 cm⁻¹)

  • UV-Visible Spectroscopy: Would likely show absorption maxima typical of substituted benzenes, with bands around 260-280 nm.

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